Methyl 2-methylpiperidine-3-carboxylate

Immuno-Oncology Enzyme Inhibition Stereochemistry

Methyl 2-methylpiperidine-3-carboxylate (CAS 183786-23-4) is a piperidine derivative characterized by a methyl group at the 2-position and a carboxylate methyl ester at the 3-position. This specific substitution pattern imparts distinct chemical reactivity and biological properties compared to simpler piperidine scaffolds.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 183786-23-4
Cat. No. B575681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylpiperidine-3-carboxylate
CAS183786-23-4
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCC1C(CCCN1)C(=O)OC
InChIInChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3
InChIKeyZORUKIWYFWDAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methylpiperidine-3-Carboxylate (CAS 183786-23-4): A Differentiated Piperidine Scaffold for CNS and Metabolic Disease Research


Methyl 2-methylpiperidine-3-carboxylate (CAS 183786-23-4) is a piperidine derivative characterized by a methyl group at the 2-position and a carboxylate methyl ester at the 3-position . This specific substitution pattern imparts distinct chemical reactivity and biological properties compared to simpler piperidine scaffolds . As a chiral molecule with two stereocenters, it exists as multiple stereoisomers, each with unique biological activities . The compound is primarily utilized as a key building block in medicinal chemistry for the synthesis of pharmaceuticals targeting neurological disorders and in the development of inhibitors for enzymes like IDO1 and METTL3 .

Why Methyl 2-Methylpiperidine-3-Carboxylate (CAS 183786-23-4) Cannot Be Substituted by Simpler Piperidine Analogs


Generic substitution of Methyl 2-methylpiperidine-3-carboxylate with simpler piperidine carboxylates (e.g., methyl piperidine-3-carboxylate) or other regioisomers is scientifically unsound due to profound differences in molecular recognition and pharmacological outcomes. The presence of the 2-methyl group introduces a stereocenter, leading to stereoisomers that exhibit vastly different binding affinities for key therapeutic targets such as IDO1 and METTL3 . This stereochemical constraint is absent in simpler analogs, making the target compound's specific stereochemistry a critical determinant of biological activity [1]. Furthermore, the unique combination of functional groups dictates specific chemical reactivity and synthetic utility, meaning a different analog cannot replicate the same downstream product profile .

Quantitative Evidence for the Differentiation of Methyl 2-Methylpiperidine-3-Carboxylate (CAS 183786-23-4) from its Closest Analogs


Stereochemical Control: Differential Enzyme Binding Affinity for IDO1

The stereochemistry of Methyl 2-methylpiperidine-3-carboxylate isomers directly impacts their biological activity. The (2S,3S)-isomer is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, exhibiting high binding affinity . In contrast, the (2R,3R)-isomer demonstrates a higher binding affinity for other enzymes like kinases and proteases . This stereospecificity is not present in the non-methylated analog, Methyl piperidine-3-carboxylate (CAS 50585-89-2), which lacks the chiral center at the 2-position.

Immuno-Oncology Enzyme Inhibition Stereochemistry

METTL3 Modulation: Impact on White Adipose Tissue Beiging and Metabolic Correction

Methyl 2-methylpiperidine-3-carboxylate is a chemical ligand for the METTL3 complex, a methyltransferase involved in N6-methyladenosine (m6A) mRNA modification [1]. Activation of METTL3 by this compound promotes white adipose tissue (WAT) beiging, reduces body weight, and corrects metabolic disorders in diet-induced obese mice [1]. This specific activity is a differentiating factor from Methyl piperidine-3-carboxylate, which is also known as a METTL3 ligand but may exhibit different potency or downstream effects due to the absence of the 2-methyl group .

Metabolic Disease Epitranscriptomics Obesity

Physicochemical Properties: Predicted pKa and Boiling Point Comparison with the Des-methyl Analog

The presence of the 2-methyl group in Methyl 2-methylpiperidine-3-carboxylate alters its fundamental physicochemical properties compared to its des-methyl analog, Methyl piperidine-3-carboxylate. The predicted pKa of the 2-methyl analog is 9.47, while the predicted boiling point is 205.9±33.0 °C at 760 mmHg . For Methyl piperidine-3-carboxylate (CAS 50585-89-2), the predicted boiling point is 193.8±33.0 °C [1]. The difference in boiling point indicates altered intermolecular forces, which can impact purification, formulation, and pharmacokinetic properties like membrane permeability.

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: A Versatile Chiral Scaffold for Complex Molecule Construction

Methyl 2-methylpiperidine-3-carboxylate serves as a versatile chiral building block for constructing complex molecules with defined stereochemistry . This is a key differentiator from non-chiral piperidine carboxylates like Methyl piperidine-3-carboxylate, which cannot impart stereochemical information. The compound's utility is further demonstrated by its use as an intermediate in the synthesis of argatroban monohydrate, a potent thrombin inhibitor [1].

Organic Synthesis Chiral Pool Synthesis Drug Discovery

Optimal Research and Industrial Applications for Methyl 2-Methylpiperidine-3-Carboxylate (CAS 183786-23-4)


Medicinal Chemistry: Synthesis of Enantiomerically Pure Drug Candidates

The compound is best utilized as a chiral building block for synthesizing drug candidates, particularly those requiring a specific stereochemical configuration at the piperidine ring. This is essential for developing selective kinase inhibitors, receptor modulators, and other therapeutics where stereochemistry dictates target engagement. The (2S,3S)-isomer's potent IDO1 inhibition and the compound's role in argatroban synthesis validate its utility in this context.

Epitranscriptomics: Development of METTL3 Modulators for Metabolic Disease

Researchers investigating the role of METTL3 in obesity and metabolic disorders should prioritize this compound. Its established activity as a METTL3 ligand and its ability to promote WAT beiging and correct metabolic dysfunction in vivo make it a superior starting point compared to non-methylated analogs. This scaffold can be used to explore structure-activity relationships and develop more potent and selective METTL3 modulators.

Immuno-Oncology: Design of Stereospecific IDO1 Inhibitors

For projects focused on developing next-generation IDO1 inhibitors for cancer immunotherapy, the stereospecific nature of this compound is a critical advantage. The (2S,3S)-isomer is a known potent inhibitor of IDO1 . Using this specific stereoisomer ensures the desired biological activity is achieved, avoiding the confounding results that would arise from using a mixture of isomers or a different diastereomer .

Analytical Chemistry and Quality Control: Use as a Reference Standard

Due to its well-defined stereochemistry and the commercial availability of high-purity stereoisomers (e.g., ≥98% purity for the (2S,3S)-isomer) , this compound and its isomers are ideal as reference standards for chiral HPLC method development and quality control of pharmaceutical substances. The availability of analytical data (NMR, HPLC, GC) from suppliers further supports this application .

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